Ortho-Methoxy vs. Meta-Methoxy: Lipophilicity and Steric Profile Differentiation
The target compound's ortho-methoxy substitution confers a computed XLogP3 of 1.4, which is lower than the 1.9 value of the 4-fluoro-2-methyl analog but structurally distinct from the 3-methoxy regioisomer (CAS 2097884-18-7), which shares the same molecular formula but positions the methoxy group at the meta position. The ortho-substitution restricts conformational freedom of the methoxy group relative to the sulfonamide, creating a distinct steric and electronic environment that influences target binding [1].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed) |
| Comparator Or Baseline | 4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = -0.5 (target compound less lipophilic) |
| Conditions | Computed by XLogP3 3.0 via PubChem |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and potentially reduced non-specific protein binding, which is critical for screening hit triage and lead optimization decisions.
- [1] PubChem. N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide. Compound Summary CID 126850367. National Center for Biotechnology Information. View Source
